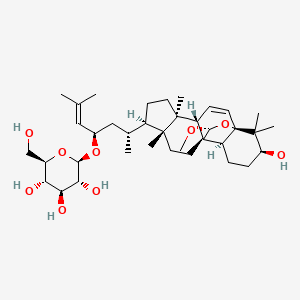

Taikuguasin D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C37H60O9 |

|---|---|

Molecular Weight |

648.9 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(4R,6R)-6-[(1R,4S,5S,8R,9R,12S,13S,16S,19R)-16-hydroxy-19-methoxy-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-8-yl]-2-methylhept-2-en-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C37H60O9/c1-20(2)17-22(44-31-30(42)29(41)28(40)24(19-38)45-31)18-21(3)23-11-13-35(7)25-12-14-37-26(9-10-27(39)33(37,4)5)36(25,32(43-8)46-37)16-15-34(23,35)6/h12,14,17,21-32,38-42H,9-11,13,15-16,18-19H2,1-8H3/t21-,22+,23-,24-,25+,26+,27+,28-,29+,30-,31-,32-,34-,35+,36+,37-/m1/s1 |

InChI Key |

RVCCHJUOIUYRLI-OFUYWKQXSA-N |

Isomeric SMILES |

C[C@H](C[C@H](C=C(C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3C=C[C@]6([C@H]4CC[C@@H](C6(C)C)O)O[C@H]5OC)C)C |

Canonical SMILES |

CC(CC(C=C(C)C)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CCC45C3C=CC6(C4CCC(C6(C)C)O)OC5OC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Elucidating the Mechanism of Action of Naturacin: A Novel Inhibitor of the NF-κB Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This guide details the comprehensive elucidation of the mechanism of action for Naturacin, a novel natural product isolated from a rare terrestrial actinomycete. Through a series of targeted experiments, Naturacin has been identified as a potent and selective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammation and cellular proliferation frequently dysregulated in various cancers. This document provides a detailed overview of the experimental protocols, quantitative data, and the signaling cascade affected by Naturacin, offering a foundational resource for researchers and professionals in drug discovery and development.

Introduction

Natural products have historically been a rich source of novel therapeutic agents.[1][2] Their inherent structural diversity and biological activity make them prime candidates for drug discovery.[1] A critical step in the development of a natural product-based therapeutic is the elucidation of its mechanism of action, which provides insights into its molecular targets and cellular effects.[3][4] This guide focuses on Naturacin, a newly discovered macrocyclic lactone, and the systematic approach taken to unravel its biological activity.

Initial phenotypic screening revealed that Naturacin exhibits significant anti-proliferative effects in various cancer cell lines. This observation prompted a deeper investigation into the underlying molecular mechanisms, leading to the identification of the NF-κB signaling pathway as its primary target. The NF-κB pathway is a key regulator of genes involved in inflammation, immunity, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers.[5][6]

Target Identification and Validation

Several experimental strategies were employed to identify the molecular target of Naturacin, including both label-free and affinity-based approaches.[3][7][8][9]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to assess target engagement in a cellular context.[10][11] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: Human colorectal cancer cells (HCT116) were cultured to 80% confluency. Cells were treated with either vehicle (0.1% DMSO) or 10 µM Naturacin for 2 hours.

-

Harvesting and Lysis: Cells were harvested, washed with PBS, and resuspended in PBS supplemented with protease inhibitors. The cell suspension was subjected to three freeze-thaw cycles using liquid nitrogen to induce lysis.

-

Heat Treatment: The cell lysate was divided into aliquots and heated to a range of temperatures (40-70°C) for 3 minutes, followed by cooling on ice for 3 minutes.

-

Centrifugation: The heated lysates were centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

-

Western Blot Analysis: The supernatant containing the soluble proteins was collected, and the protein concentration was determined. Equal amounts of protein were resolved by SDS-PAGE and analyzed by Western blotting using an antibody specific for IKKβ.

Data Presentation: CETSA Results

| Temperature (°C) | Vehicle (IKKβ band intensity) | Naturacin (10 µM) (IKKβ band intensity) |

| 40 | 100% | 100% |

| 50 | 85% | 98% |

| 55 | 60% | 92% |

| 60 | 35% | 85% |

| 65 | 15% | 70% |

| 70 | 5% | 45% |

The results clearly indicate that Naturacin treatment stabilized IKKβ at higher temperatures, suggesting a direct interaction.

In Vitro Kinase Assay

To confirm the direct inhibition of IKKβ, an in vitro kinase assay was performed.

Experimental Protocol: In Vitro IKKβ Kinase Assay

-

Reaction Setup: The kinase reaction was performed in a buffer containing recombinant human IKKβ, its substrate IκBα, and ATP.

-

Naturacin Treatment: Varying concentrations of Naturacin (0.01 to 10 µM) were pre-incubated with IKKβ for 30 minutes.

-

Kinase Reaction: The reaction was initiated by the addition of ATP and incubated for 30 minutes at 30°C.

-

Detection: The level of phosphorylated IκBα was quantified using a phospho-specific antibody and a luminescence-based detection method.

Data Presentation: IKKβ Kinase Inhibition

| Naturacin Concentration (µM) | IKKβ Activity (% of control) |

| 0.01 | 95% |

| 0.1 | 78% |

| 1 | 52% |

| 5 | 21% |

| 10 | 8% |

Naturacin demonstrated a dose-dependent inhibition of IKKβ kinase activity with an estimated IC50 of approximately 1 µM.

Elucidation of the Signaling Pathway

The following diagram illustrates the experimental workflow used to determine the mechanism of action of Naturacin.

Caption: Experimental workflow for elucidating Naturacin's mechanism of action.

Inhibition of IκBα Phosphorylation and Degradation

To investigate the effect of Naturacin on the NF-κB pathway in a cellular context, HCT116 cells were stimulated with Tumor Necrosis Factor-alpha (TNF-α), a potent activator of the NF-κB pathway.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Components

-

Cell Culture and Treatment: HCT116 cells were pre-treated with 10 µM Naturacin for 1 hour, followed by stimulation with 10 ng/mL TNF-α for 30 minutes.

-

Protein Extraction: Whole-cell lysates were prepared using RIPA buffer.

-

Western Blotting: Equal amounts of protein were subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with antibodies against phospho-IκBα, total IκBα, and β-actin (as a loading control).

Data Presentation: Effect of Naturacin on IκBα Phosphorylation and Degradation

| Treatment | p-IκBα Level | Total IκBα Level |

| Vehicle | Low | High |

| TNF-α (10 ng/mL) | High | Low |

| Naturacin (10 µM) + TNF-α | Low | High |

Naturacin effectively blocked the TNF-α-induced phosphorylation and subsequent degradation of IκBα.

Inhibition of NF-κB Transcriptional Activity

A luciferase reporter assay was used to measure the transcriptional activity of NF-κB.

Experimental Protocol: NF-κB Luciferase Reporter Assay

-

Transfection: HCT116 cells were transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.

-

Treatment and Stimulation: After 24 hours, cells were pre-treated with varying concentrations of Naturacin for 1 hour, followed by stimulation with 10 ng/mL TNF-α for 6 hours.

-

Luciferase Assay: Luciferase activity was measured using a luminometer.

Data Presentation: Inhibition of NF-κB Transcriptional Activity

| Naturacin Concentration (µM) | Luciferase Activity (RLU) |

| 0 (Vehicle) | 1500 |

| 0 (TNF-α) | 12000 |

| 1 (Naturacin + TNF-α) | 8500 |

| 5 (Naturacin + TNF-α) | 4200 |

| 10 (Naturacin + TNF-α) | 1800 |

Naturacin dose-dependently inhibited the TNF-α-induced NF-κB transcriptional activity.

Downregulation of NF-κB Target Genes

The effect of Naturacin on the expression of NF-κB target genes was assessed by quantitative real-time PCR (qRT-PCR).

Experimental Protocol: qRT-PCR for NF-κB Target Genes

-

Cell Treatment: HCT116 cells were treated as described for the Western blot analysis.

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted, and cDNA was synthesized.

-

qRT-PCR: The expression levels of BCL2, CYCLIN D1, and GAPDH (as an internal control) were quantified by qRT-PCR.

Data Presentation: Relative mRNA Expression of NF-κB Target Genes

| Gene | Vehicle | TNF-α (10 ng/mL) | Naturacin (10 µM) + TNF-α |

| BCL2 | 1.0 | 4.5 | 1.2 |

| CYCLIN D1 | 1.0 | 3.8 | 1.1 |

Naturacin significantly reduced the TNF-α-induced expression of the anti-apoptotic gene BCL2 and the cell cycle regulator CYCLIN D1.

Proposed Mechanism of Action

Based on the collective experimental evidence, we propose the following mechanism of action for Naturacin:

Caption: Proposed mechanism of Naturacin in the NF-κB signaling pathway.

Naturacin directly binds to and inhibits the IKKβ subunit of the IKK complex. This inhibition prevents the phosphorylation and subsequent proteasomal degradation of IκBα. As a result, NF-κB remains sequestered in the cytoplasm in its inactive state, unable to translocate to the nucleus and activate the transcription of its target genes. This blockade of NF-κB signaling ultimately leads to the observed anti-proliferative effects in cancer cells.

Conclusion

The systematic investigation outlined in this guide has successfully elucidated the mechanism of action of Naturacin. By employing a combination of modern target identification techniques and classical cell biology experiments, we have demonstrated that Naturacin is a potent inhibitor of the NF-κB signaling pathway, acting through the direct inhibition of IKKβ. This detailed understanding of its molecular mechanism provides a strong rationale for the further preclinical and clinical development of Naturacin as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. The methodologies and data presented herein serve as a comprehensive resource for researchers in the field of natural product drug discovery.

References

- 1. NATURAL PRODUCTS: A CONTINUING SOURCE OF NOVEL DRUG LEADS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Editorial: The discovery of bioactive natural products: the isolation and structural elucidation, genome mining, OSMAC strategy, and biotransformation [frontiersin.org]

- 3. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

- 6. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]

- 8. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. Strategies for Cellular Target Identification of Natural Products Home [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Bioactivity Screening of a New Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential stages and methodologies for the preliminary bioactivity screening of a novel chemical entity. The successful identification of a promising drug candidate hinges on a systematic and rigorous evaluation of its biological effects in a variety of preclinical models. This document outlines the core in-vitro and in-vivo assays, high-throughput screening strategies, and critical ADME/Tox profiling necessary to build a robust initial understanding of a new compound's therapeutic potential.

Initial In-Vitro Bioactivity Assessment

The first step in characterizing a new compound is to assess its activity in controlled, cell-free or cell-based laboratory settings. These assays provide initial insights into the compound's mechanism of action and potential therapeutic utility.

Cytotoxicity Assays

Cytotoxicity assays are fundamental to understanding the concentration at which a compound exhibits toxic effects on cells. This is crucial for establishing a therapeutic window and for identifying compounds with potential as cytotoxic agents, such as in cancer research. The MTT assay is a widely used colorimetric method for this purpose.[1][2]

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of the new compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[3]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[5]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: In-Vitro Cytotoxicity of Standard Anticancer Drugs

| Compound | Cell Line | IC50 (µM) |

| Dasatinib | HCT 116 (Colon) | 0.14 ± 0.04 |

| MCF7 (Breast) | 0.67 ± 0.2 | |

| H460 (Lung) | 9.0 ± 2.9 | |

| Sorafenib | HCT 116 (Colon) | 18.6 ± 1.9 |

| MCF7 (Breast) | 16.0 ± 3.6 | |

| H460 (Lung) | 18.0 ± 4.1 | |

| Erlotinib | HCT 116, MCF7, H460 | > 30 |

Data sourced from a comparative study of tyrosine kinase inhibitors.[6]

Enzyme Inhibition Assays

If the new compound is designed to target a specific enzyme, an inhibition assay is essential to quantify its potency and determine its mode of inhibition.

-

Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare solutions of the purified enzyme, the substrate, and the new compound (inhibitor) at various concentrations.[1]

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution and different concentrations of the inhibitor. Allow for a pre-incubation period to let the inhibitor bind to the enzyme.

-

Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

-

Monitoring the Reaction: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 2: IC50 Values of Selected Kinase Inhibitors

| Inhibitor | Kinase Target | IC50 (nM) |

| Axitinib | VEGFR1 | 0.1 |

| VEGFR2 | 0.2 | |

| VEGFR3 | 0.1-0.3 | |

| PDGFRβ | 1.6 | |

| c-Kit | 1.7 | |

| Bosutinib | Src | 1.2 |

| Abl | 1 | |

| Cabozantinib | VEGFR2 | 0.035 |

| c-Met | 1.3 | |

| Ret | 4 | |

| Kit | 4.6 | |

| Pazopanib | VEGFR1 | 10 |

| VEGFR2 | 30 | |

| VEGFR3 | 47 | |

| PDGFR | 84 | |

| Trametinib | MEK1 | 0.92 |

| MEK2 | 1.8 |

Data compiled from a review of FDA-approved small molecule kinase inhibitors.[]

Receptor Binding Assays

For compounds targeting cell surface or nuclear receptors, binding assays are used to determine the affinity of the compound for its target. Competitive binding assays are a common format.[8][9]

-

Preparation of Receptor Source: Prepare cell membranes or purified receptors that express the target of interest.

-

Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and varying concentrations of the new (unlabeled) compound.

-

Incubation: Incubate the mixture to allow the labeled and unlabeled ligands to compete for binding to the receptor and reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is often achieved by rapid filtration through a filter mat that retains the cell membranes.

-

Quantification: Measure the amount of radioactivity retained on the filter, which corresponds to the amount of radiolabeled ligand bound to the receptor.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the new compound. The resulting curve is used to calculate the IC50 value, which can then be converted to a Ki (inhibition constant) to reflect the compound's binding affinity.[10]

High-Throughput Screening (HTS)

For large-scale screening of compound libraries, HTS automates the in-vitro assays described above to rapidly assess thousands of compounds.[11] The goal of HTS is to identify "hits"—compounds that exhibit a desired biological activity.[12]

In-Silico and In-Vitro ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological (Tox) properties is critical to avoid late-stage failures in drug development.[13][14]

Key In-Vitro ADME Assays[17][19][20][21]

-

Solubility: Determines the concentration at which a compound is fully dissolved in a given solvent, which is crucial for absorption.

-

Permeability: Assessed using models like the Caco-2 cell monolayer to predict intestinal absorption.

-

Metabolic Stability: Typically evaluated using liver microsomes or hepatocytes to determine how quickly the compound is metabolized.

-

Plasma Protein Binding: Measured to determine the fraction of the compound that is bound to plasma proteins, as only the unbound fraction is typically active.

-

CYP450 Inhibition: Assesses the potential for the compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.

Early Toxicity Screening

-

hERG Inhibition Assay: Evaluates the potential for the compound to block the hERG potassium channel, which can lead to cardiac arrhythmias.

-

Genotoxicity Assays (e.g., Ames test): Screen for the potential of a compound to cause DNA damage.

-

Hepatotoxicity Assays: Use of cultured liver cells to assess the potential for drug-induced liver injury.

Preliminary In-Vivo Bioactivity and Pharmacokinetics

Promising compounds from in-vitro and ADME/Tox screening are advanced to in-vivo studies in animal models to evaluate their efficacy and pharmacokinetic profile in a whole organism.[15][16]

Efficacy Studies in Animal Models

The choice of animal model depends on the therapeutic area. For oncology, for example, xenograft models where human tumor cells are implanted into immunocompromised mice are commonly used.[17]

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Compound Administration: Administer the new compound to the mice through an appropriate route (e.g., oral gavage, intravenous injection). A vehicle control group is also included.

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the animals.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth in the treated group to the control group to determine the compound's anti-tumor efficacy.

Pharmacokinetic (PK) Studies

PK studies determine how the body processes the new compound. These studies are typically performed in rodents, such as rats.

-

Dosing: Administer a single dose of the compound to a group of rats, typically via both intravenous (IV) and oral (PO) routes in separate groups.

-

Blood Sampling: Collect blood samples at various time points after dosing.

-

Bioanalysis: Analyze the plasma samples to determine the concentration of the compound at each time point, usually by LC-MS/MS.

-

Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters.

Table 3: Illustrative Pharmacokinetic Parameters of Orally Administered Compounds in Rats

| Compound | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (h) |

| Compound K | 2 (IV) | - | - | 1350 ± 190 | 4.8 ± 0.5 |

| Oxfendazole | 0.5 | 8.5 | - | - | 8.5-11 |

| RO4938581 | 10 | 1.0 | 1850 | 7330 | 3.5 |

| RO4882224 | 10 | 0.7 | 1050 | 2580 | 2.1 |

Data compiled from various pharmacokinetic studies in rats.[18][19][20]Note: These are illustrative examples and parameters can vary significantly based on the compound and study conditions.

Signaling Pathway Analysis

Understanding how a compound exerts its effects at a molecular level is crucial. For a compound targeting a specific signaling pathway, it is important to visualize the key components and the points of intervention. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied pathway often implicated in cancer.[21][22][23]

This technical guide provides a foundational framework for the preliminary bioactivity screening of a new compound. The data generated from these studies are essential for making informed decisions about which compounds to advance into more extensive preclinical and clinical development.

References

- 1. superchemistryclasses.com [superchemistryclasses.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. texaschildrens.org [texaschildrens.org]

- 4. atcc.org [atcc.org]

- 5. broadpharm.com [broadpharm.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 8. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. bmglabtech.com [bmglabtech.com]

- 12. researchgate.net [researchgate.net]

- 13. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. youtube.com [youtube.com]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. youtube.com [youtube.com]

- 18. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. creative-diagnostics.com [creative-diagnostics.com]

A Technical Guide to the Isolation and Structural Characterization of Novel Plant-Derived Compounds

For Researchers, Scientists, and Drug Development Professionals

The exploration of the vast chemical diversity of the plant kingdom continues to be a cornerstone of drug discovery and natural product chemistry. The identification of novel bioactive compounds from plants holds immense potential for the development of new therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core methodologies employed in the isolation and structural characterization of these valuable natural products. The following sections detail the critical steps, from initial extraction to the final elucidation of a compound's three-dimensional structure, with a focus on providing actionable experimental protocols and comparative data.

Section 1: Extraction of Bioactive Compounds from Plant Material

The initial step in isolating plant-derived compounds is the efficient extraction of the desired molecules from the complex plant matrix. The choice of extraction method and solvent is critical and depends on the physicochemical properties of the target compounds and the nature of the plant material.[1][2]

Conventional Extraction Techniques

Classical solvent extraction methods remain widely used due to their simplicity and scalability.[3][4] These techniques include maceration, percolation, and Soxhlet extraction.[3][5]

Experimental Protocol: Maceration

-

Preparation of Plant Material: Air-dry the plant material at room temperature or in an oven at a controlled temperature (typically 40-60°C) to reduce moisture content.[6] Grind the dried material into a fine powder to increase the surface area for solvent penetration.[7]

-

Solvent Soaking: Place a known weight of the powdered plant material (e.g., 500 g) in a large, stoppered container.[6] Add a suitable solvent (e.g., 90% methanol) in a specific ratio (e.g., 1:10 w/v).[6]

-

Extraction: Allow the mixture to stand for a period of 3 to 7 days at room temperature, with occasional agitation to ensure thorough extraction.

-

Filtration and Concentration: Filter the mixture through a muslin cloth or filter paper to separate the extract from the solid plant residue.[6][7] Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to obtain the crude extract.[6][8]

Modern Extraction Techniques

To improve extraction efficiency, reduce solvent consumption, and minimize the degradation of thermolabile compounds, several modern techniques have been developed.[4][9] These include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE).[3][4]

Table 1: Comparison of Common Extraction Methods

| Extraction Method | Principle | Advantages | Disadvantages | Typical Solvents |

| Maceration | Soaking plant material in a solvent at room temperature.[3] | Simple, requires minimal equipment. | Time-consuming, large solvent consumption, potentially lower yield.[3] | Methanol, Ethanol, Chloroform, Water.[9] |

| Soxhlet Extraction | Continuous extraction with a refluxing solvent.[4] | Efficient use of solvent, higher yield than maceration. | Can degrade thermolabile compounds due to heat.[4] | Solvents with boiling points appropriate for the apparatus. |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[4] | Faster extraction, reduced solvent consumption, suitable for some thermolabile compounds.[4] | Can generate heat, potentially affecting some compounds.[4] | Methanol, Ethanol, Water. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, accelerating extraction. | Very fast, reduced solvent consumption, improved yield. | Requires specialized equipment, potential for localized overheating. | Polar solvents that absorb microwave energy. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. | "Green" technique, highly selective, solvent is easily removed. | High initial equipment cost, may not be suitable for highly polar compounds. | Supercritical CO2, often with a polar co-solvent like ethanol. |

Section 2: Fractionation and Purification of the Crude Extract

Crude plant extracts are complex mixtures containing hundreds of different compounds.[5] Therefore, a systematic fractionation and purification process is necessary to isolate the individual bioactive molecules.

Column Chromatography

Column chromatography is a fundamental technique for the separation of compounds from a mixture.[5][10] The separation is based on the differential adsorption of the compounds to a solid stationary phase as a liquid mobile phase passes through the column.[10]

Experimental Protocol: Column Chromatography

-

Column Preparation:

-

Securely clamp a glass column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[11]

-

Add a layer of sand (approx. 2 cm) above the plug to create an even base.[11]

-

Prepare a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase solvent.[11]

-

Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[11][12]

-

Add a thin layer of sand on top of the packed stationary phase to prevent disturbance when adding the sample and mobile phase.[11]

-

-

Sample Loading:

-

Elution and Fraction Collection:

-

Begin elution by adding the mobile phase to the top of the column.

-

Collect the eluate in a series of fractions (e.g., in test tubes).

-

The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity.[10]

-

-

Fraction Analysis:

-

Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify fractions containing similar compounds.

-

Combine fractions with similar TLC profiles for further purification or analysis.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For the final purification of compounds, preparative HPLC is a powerful and widely used technique.[13][14] It offers high resolution and is suitable for isolating pure compounds from complex mixtures.[13][15]

Experimental Protocol: Preparative HPLC

-

Method Development: Initially, develop an analytical HPLC method to achieve good separation of the target compound(s). Optimize the mobile phase composition, column type, and gradient.[16]

-

Scale-Up: Scale up the analytical method to a preparative scale. This involves using a larger column and a higher flow rate. The sample load will also be significantly increased.[16]

-

System Configuration: A typical preparative HPLC system includes a high-pressure pump, an injector, a preparative column (e.g., C18 reversed-phase), a detector (e.g., UV-Vis or PDA), and a fraction collector.[13]

-

Sample Preparation: Dissolve the partially purified fraction in the mobile phase and filter it through a 0.22-μm filter to remove any particulate matter.[15]

-

Purification and Fraction Collection: Inject the sample onto the preparative column and begin the chromatographic run. The fraction collector is programmed to collect the eluent corresponding to the peak of the target compound.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

Table 2: Example of Preparative HPLC Parameters for Compound Isolation

| Parameter | Value |

| Column | C18 reversed-phase, 100 mm x (internal diameter not specified)[13] |

| Mobile Phase | Methanol (Solvent A, 80% v/v) and Water (Solvent B, 20% v/v)[13] |

| Flow Rate | 5.0 mL/min[13] |

| Detection | Photodiode Array (PDA) detector, 190–370 nm[13] |

| Temperature | Column at room temperature, Autosampler at 35°C[13] |

Section 3: Dereplication and Bioassay-Guided Isolation

To avoid the time-consuming process of re-isolating known compounds, a dereplication strategy is often employed early in the workflow.[17] This involves rapidly identifying known compounds in the extract or fractions.[17] Bioassay-guided fractionation is a powerful approach where the biological activity of the fractions is used to guide the purification process, ensuring that the efforts are focused on isolating the bioactive constituents.[18][19][20]

LC-MS/MS Based Dereplication

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a key technique for dereplication.[17][21] By comparing the retention times, mass-to-charge ratios (m/z), and fragmentation patterns of the compounds in the extract with databases of known natural products, previously identified compounds can be quickly recognized.[21]

Bioassay-Guided Fractionation Workflow

This strategy involves a cycle of separation and biological testing. The crude extract is first separated into several fractions, and each fraction is tested for the desired biological activity. The most active fraction is then subjected to further separation, and the resulting sub-fractions are again tested. This process is repeated until a pure, active compound is isolated.[18][22]

Section 4: Structural Characterization of Novel Compounds

Once a pure compound has been isolated, the next critical step is to determine its chemical structure. A combination of spectroscopic techniques is typically employed for this purpose.

Spectroscopic Techniques

-

UV-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores in the molecule and can be used for the quantitative analysis of certain classes of compounds like phenolics and flavonoids.[23][24][25]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[26][27][28][29]

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. Tandem MS (MS/MS) provides information about the fragmentation pattern, which can be used to deduce structural features.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Is the most powerful technique for elucidating the complete structure of a novel compound.[30] 1D NMR (¹H and ¹³C) provides information about the number and types of protons and carbons, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) reveal the connectivity between atoms.[30]

Table 3: Spectroscopic Data for a Hypothetical Isolated Flavonoid

| Technique | Observed Data | Interpretation |

| HR-ESI-MS | m/z [M+H]⁺ 287.0552 | Molecular Formula: C₁₅H₁₀O₆ |

| UV-Vis (MeOH) | λmax 265, 370 nm | Suggests a flavonoid skeleton. |

| FTIR (KBr) | νmax 3350, 1655, 1610, 1515 cm⁻¹ | OH, C=O, C=C (aromatic) functional groups. |

| ¹H NMR (DMSO-d₆) | δ 12.5 (1H, s), 10.8 (1H, s), 9.4 (1H, s), 7.7 (1H, d, J=2.2 Hz), 7.6 (1H, dd, J=8.5, 2.2 Hz), 6.9 (1H, d, J=8.5 Hz), 6.4 (1H, d, J=2.0 Hz), 6.2 (1H, d, J=2.0 Hz) | Aromatic and hydroxyl protons. |

| ¹³C NMR (DMSO-d₆) | δ 176.4, 164.5, 161.2, 157.4, 148.2, 145.5, 136.3, 122.5, 120.5, 116.2, 115.6, 103.5, 98.8, 94.0 | Carbon skeleton consistent with a flavonoid. |

X-Ray Crystallography

For compounds that can be crystallized, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry.[31][32][33] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.[31]

Visualizing the Workflow

The entire process, from plant material to a characterized novel compound, can be visualized as a systematic workflow.

References

- 1. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]

- 4. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]

- 5. The Art and Science of Fractionation: A Comprehensive Guide to Solvent Fractions of Plant Extracts [greenskybio.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iipseries.org [iipseries.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. youtube.com [youtube.com]

- 13. rjptonline.org [rjptonline.org]

- 14. labcompare.com [labcompare.com]

- 15. researchgate.net [researchgate.net]

- 16. agilent.com [agilent.com]

- 17. researchgate.net [researchgate.net]

- 18. Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bioassay guided fractionation: Significance and symbolism [wisdomlib.org]

- 20. researchgate.net [researchgate.net]

- 21. Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Qualitative and Quantitative Analysis of Phytochemicals and Pharmacological Value of Some Dye Yielding Medicinal Plants : Oriental Journal of Chemistry [orientjchem.org]

- 23. m.youtube.com [m.youtube.com]

- 24. youtube.com [youtube.com]

- 25. frontiersin.org [frontiersin.org]

- 26. drawellanalytical.com [drawellanalytical.com]

- 27. measurlabs.com [measurlabs.com]

- 28. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 29. rtilab.com [rtilab.com]

- 30. m.youtube.com [m.youtube.com]

- 31. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 32. youtube.com [youtube.com]

- 33. m.youtube.com [m.youtube.com]

The Discovery and Elucidation of Novel Natural Products: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Natural products have historically been a cornerstone of drug discovery, providing a rich source of chemical diversity and biological activity. This technical guide delves into the modern methodologies employed in the discovery, isolation, characterization, and functional analysis of novel natural products. Through a detailed examination of selected case studies—Withanolides, Turkesterone, Artemisinin, and Ginkgolide B—this document provides in-depth experimental protocols, quantitative bioactivity data, and visualizations of their molecular mechanisms of action. The guide is intended to serve as a comprehensive resource for researchers in the field, offering both theoretical understanding and practical guidance for the development of new therapeutic agents derived from nature.

Introduction

The exploration of natural sources for therapeutic agents continues to be a vital endeavor in pharmaceutical research. The intricate and diverse chemical structures of natural products, honed through evolution, offer unparalleled opportunities for discovering novel drugs with unique mechanisms of action. This guide provides a technical overview of the contemporary workflow for natural product discovery, from initial extraction to the elucidation of biological function at the molecular level.

Methodologies in Natural Product Discovery

The modern pipeline for the discovery and characterization of novel natural products integrates a suite of advanced chemical and biological techniques. This section details the core experimental protocols.

Extraction and Isolation

The initial step in natural product discovery involves the extraction of metabolites from their biological source. The choice of solvent and extraction technique is critical and is tailored to the specific characteristics of the source material and the target compounds.

2.1.1. General Protocol for Extraction of Withanolides from Withania somnifera

This protocol outlines a common method for the extraction of withanolides from the dried roots and leaves of Withania somnifera (Ashwagandha).

-

Materials:

-

Dried and powdered Withania somnifera plant material (roots or leaves)

-

Methanol (80%)

-

Round bottom flask with reflux condenser

-

Distillation apparatus

-

Vacuum evaporator

-

Beakers

-

Filter paper

-

-

Procedure:

-

Weigh 200 grams of powdered plant material and place it in a 2-liter round bottom flask.

-

Add 800 mL of 80:20 methanol:water solution to the flask.

-

Heat the mixture under reflux at 70°C for 3 hours.

-

After the first extraction, filter the extract and collect the solvent.

-

Return the plant material to the flask and add 600 mL of the methanol:water solution for a second extraction under the same conditions.

-

Repeat the extraction a third time with another 600 mL of the solvent mixture.

-

Combine all the collected extracts in a 5-liter round bottom flask.

-

Distill the solvent at 60°C under reduced pressure until the volume is reduced to approximately 40 mL.

-

Transfer the concentrated extract to a beaker and leave it overnight to allow for the precipitation of crude withanolides.

-

Decant the liquid portion and dry the solid material under vacuum at 60°C to obtain the crude withanolide extract[1][2].

-

2.1.2. General Protocol for Extraction of Artemisinin from Artemisia annua

This protocol describes a standard procedure for the extraction of the antimalarial compound artemisinin from the dried leaves of Artemisia annua.

-

Materials:

-

Dried and ground Artemisia annua leaves

-

Hexane

-

Ethyl acetate

-

Round bottom flask

-

Soxhlet apparatus or percolation setup

-

Rotary evaporator

-

Crystallization dish

-

-

Procedure:

-

Pack a percolation column or Soxhlet extractor with the dried, ground leaves of Artemisia annua.

-

Extract the plant material with hexane for 4-6 hours at a temperature of 20-50°C[3].

-

Concentrate the resulting hexane extract using a rotary evaporator.

-

To the concentrated extract, add ethyl acetate to facilitate the crystallization of artemisinin.

-

Allow for slow evaporation of the solvent to promote the formation of crystals.

-

Collect the crystals by filtration and wash with a cold mixture of hexane and ethyl acetate (e.g., 15% ethyl acetate in hexane).

-

Dry the purified crystals under vacuum at 40°C for 8 hours to obtain solid artemisinin[3].

-

2.1.3. General Protocol for Extraction of Ginkgolide B from Ginkgo biloba

This protocol provides a method for the extraction and separation of Ginkgolide B from Ginkgo biloba leaves.

-

Materials:

-

Dried Ginkgo biloba leaves

-

Ethanol (e.g., 70-95%)

-

Ethyl acetate

-

Macroporous resin column

-

Rotary evaporator

-

Crystallization apparatus

-

-

Procedure:

-

Extract the Ginkgo biloba leaves with an ethanol solution (e.g., 10-15 times the weight of the leaves) under reflux for 1-3 hours.

-

Filter the extract and concentrate it under reduced pressure to remove the ethanol.

-

Dilute the resulting extract with water and load it onto a macroporous resin column for adsorption.

-

Elute the column with ethanol to recover the ginkgolides.

-

Concentrate the eluent under reduced pressure to obtain a thick paste.

-

Mix the paste with a suitable diluent and dry it.

-

Elute the dried paste with ethyl acetate.

-

Concentrate the ethyl acetate eluent and then dissolve the residue in ethanol.

-

Induce crystallization from the ethanol solution to obtain crude Ginkgolide B crystals.

-

Recrystallize the crude crystals from a mixture of ethanol and ethyl acetate to achieve a purity of ≥98%[4].

-

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are fundamental for establishing the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments can offer additional structural information.

-

X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

Bioactivity Screening

High-throughput screening (HTS) of natural product extracts and purified compounds is a crucial step in identifying biological activity.

2.3.1. Protocol for Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a natural product on cancer cell lines.

-

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

96-well cell culture plates

-

Complete cell culture medium

-

Natural product stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and incubate overnight at 37°C in a humidified CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of the natural product in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the natural product. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plates for 15-20 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%)[5][6].

-

Case Studies of Novel Natural Products

This section presents detailed information on the discovery, function, and quantitative bioactivity of selected novel natural products.

Withanolides

Withanolides are a group of naturally occurring C28-steroidal lactone triterpenoids built on an ergostane skeleton. They are primarily isolated from plants of the Solanaceae family, with Withania somnifera being a prominent source.

3.1.1. Bioactivity and Quantitative Data

Withanolides exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties[7][8]. Withaferin A is one of the most studied withanolides for its potent anticancer effects[9][10].

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| Withaferin A | HeLa (Cervical Cancer) | MTT Assay | 0.05-0.1% (of a Wi-A-rich extract) | [5] |

| Withaferin A | ME-180 (Cervical Cancer) | MTT Assay | 0.05-0.1% (of a Wi-A-rich extract) | [5] |

| Withaferin A | A549 (Lung Cancer) | Cytotoxicity Assay | Varies by study | [6] |

| Withaferin A | U87MG (Glioblastoma) | Cytotoxicity Assay | Varies by study | [6] |

Turkesterone

Turkesterone is a phytoecdysteroid, a type of steroid hormone found in plants and arthropods. It is primarily isolated from the plant Ajuga turkestanica.

3.2.1. Function and Signaling Pathway

Turkesterone has gained attention for its potential anabolic properties, promoting muscle growth and enhancing physical performance. Unlike anabolic steroids, it is not believed to bind to androgen receptors. Its proposed mechanism of action involves the activation of the PI3K/Akt/mTOR signaling pathway, a key regulator of protein synthesis and cell growth.

Caption: Putative PI3K/Akt/mTOR signaling pathway activated by Turkesterone.

Artemisinin

Artemisinin is a sesquiterpene lactone containing an unusual peroxide bridge, isolated from the plant Artemisia annua. It is a potent antimalarial drug.

3.3.1. Mechanism of Action and Quantitative Data

The antimalarial activity of artemisinin is dependent on its endoperoxide bridge. Inside the Plasmodium parasite, the iron-mediated cleavage of this bridge generates reactive oxygen species (ROS), which damage parasite proteins and lipids, leading to parasite death. Artemisinin-based combination therapies (ACTs) are the frontline treatment for uncomplicated P. falciparum malaria[11].

| Compound/Derivative | Plasmodium falciparum Strain | Assay Type | IC50 Value (nM) | Reference |

| Dihydroartemisinin (DHA) | W2 (sensitive) | [³H]-hypoxanthine uptake | 5.2 | [12] |

| Dihydroartemisinin (DHA) | Cam3.IIC580Y (resistant) | [³H]-hypoxanthine uptake | 11.2 | [12] |

| Artemisone | W2 (sensitive) | [³H]-hypoxanthine uptake | 1.9 | [12] |

| Artemisone | Cam3.IIC580Y (resistant) | [³H]-hypoxanthine uptake | 2.4 | [12] |

Ginkgolide B

Ginkgolide B is a terpenoid lactone isolated from the leaves of the Ginkgo biloba tree. It is known for its neuroprotective effects.

3.4.1. Function and Signaling Pathways

Ginkgolide B has been shown to protect neurons from various insults and is being investigated for its therapeutic potential in neurodegenerative diseases and stroke. Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways, including the NF-κB and Wnt/β-catenin pathways.

NF-κB Signaling Pathway Inhibition by Ginkgolide B

Caption: Inhibition of the NF-κB signaling pathway by Ginkgolide B.

Wnt/β-catenin Signaling Pathway Modulation by Ginkgolide B

Caption: Modulation of the Wnt/β-catenin pathway by Ginkgolide B.

Experimental Workflow for Natural Product Discovery

The following diagram illustrates the overarching workflow in the discovery and characterization of novel natural products.

Caption: A generalized workflow for natural product discovery.

Conclusion

The discovery of novel natural products remains a vibrant and essential field of scientific inquiry with profound implications for human health. The integration of modern analytical and biological techniques has significantly accelerated the pace of discovery and deepened our understanding of the complex interplay between these molecules and biological systems. The case studies presented herein exemplify the power of this integrated approach, showcasing the journey from natural source to the elucidation of specific molecular targets and signaling pathways. Continued exploration of the vast chemical diversity of the natural world, coupled with innovative screening and characterization methodologies, holds immense promise for the development of the next generation of therapeutic agents.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Extraction and Isolation of Withaferin a ( Steroidal Lactone) from Withania Somnifera Leafs and it’s TLC and HPLC Analysis. : Oriental Journal of Chemistry [orientjchem.org]

- 3. BRPI0903275B1 - ARTEMISININ EXTRACTION AND PURIFICATION PROCESS FROM ARTEMISIA ANNUA SOLID MASS USING CARBON DIOXIDE - Google Patents [patents.google.com]

- 4. CN102887909B - Method for extracting and separating ginkgolide B from ginkgo leaves - Google Patents [patents.google.com]

- 5. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. academy.miloa.eu [academy.miloa.eu]

- 8. researchdirects.com [researchdirects.com]

- 9. frontiersin.org [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Malaria: Artemisinin partial resistance [who.int]

- 12. Frontiers | Optimal 10-Aminoartemisinins With Potent Transmission-Blocking Capabilities for New Artemisinin Combination Therapies–Activities Against Blood Stage P. falciparum Including PfKI3 C580Y Mutants and Liver Stage P. berghei Parasites [frontiersin.org]

Initial Pharmacological Profiling of a New Chemical Entity: A Technical Guide

<_ _="-- S e a r c h I n t e n t A n a l y s i s --" />

Audience: Researchers, scientists, and drug development professionals.

Content Type: An in-depth technical guide or whitepaper.

This document serves as a comprehensive guide to the initial pharmacological profiling of a New Chemical Entity (NCE). It outlines the critical sequence of in vitro and in vivo studies designed to characterize the activity, selectivity, and early safety profile of a potential drug candidate. This process is fundamental to the drug discovery pipeline, enabling data-driven decisions for advancing compounds from initial identification to preclinical development.[1][2][3][4]

The Pharmacological Profiling Cascade

The initial profiling of an NCE follows a structured, tiered approach, often referred to as a screening cascade.[5] This workflow is designed to efficiently identify compounds with the desired biological activity while simultaneously filtering out those with undesirable properties, such as off-target effects or poor metabolic stability.[5][6][7] The process begins with broad primary screening and progressively narrows the focus to a select few candidates through more detailed secondary and tertiary assays.

The overall goal is to build a comprehensive pharmacological profile that addresses several key questions:

-

Potency and Efficacy: How strongly does the compound interact with its intended target, and what is the maximal biological response it can produce?

-

Selectivity: Does the compound interact specifically with the desired target, or does it bind to other related or unrelated targets, potentially causing off-target effects?

-

Mechanism of Action (MoA): How does the compound elicit its biological effect at a molecular level?

-

ADME/Tox Profile: What is the preliminary absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound?[8][9]

In Vitro Pharmacological Profiling

In vitro assays are the cornerstone of early drug discovery, providing crucial data on a compound's interaction with its biological target in a controlled, non-living system.[10][11] These experiments are essential for establishing structure-activity relationships (SAR) and guiding medicinal chemistry efforts.

Target Engagement and Potency Assays

The first step is to confirm that the NCE directly interacts with its intended target and to quantify the potency of this interaction.

Binding assays measure the affinity of a compound for its target, typically a receptor or enzyme.[12]

-

Radioligand Binding Assays: Considered a gold standard, these assays use a radiolabeled ligand that is known to bind to the target.[12][13] The NCE is introduced at various concentrations to compete with the radioligand. The concentration of the NCE that displaces 50% of the radioligand is the IC50 value, from which the binding affinity (Ki) can be calculated.[12]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation: Prepare cell membranes or purified protein containing the target receptor.

-

Incubation: Incubate the target preparation with a fixed concentration of a specific radioligand (e.g., ³H-ligand) and a range of concentrations of the unlabeled NCE.

-

Separation: After reaching equilibrium, separate the bound from the free radioligand via rapid filtration through glass fiber filters.[12]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the NCE. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation.

-

Functional assays measure the biological effect of the NCE binding to its target.[14] They are critical for determining whether a compound is an agonist (activates the target), an antagonist (blocks the target), or an allosteric modulator.

-

G-Protein Coupled Receptor (GPCR) Assays: GPCRs are a major class of drug targets.[15][16] Their activation often leads to changes in intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca²+).[14][17]

-

cAMP Assays: These assays measure the accumulation or inhibition of cAMP production following GPCR stimulation.[14][18][19] They are used for receptors coupled to Gs (stimulatory) or Gi (inhibitory) proteins.[14]

-

Calcium Flux Assays: These assays are used for Gq-coupled receptors, which trigger the release of intracellular calcium upon activation.[14]

Experimental Protocol: TR-FRET cAMP Assay (Gs-coupled GPCR)

-

Cell Culture: Plate cells expressing the target GPCR in a microplate.

-

Compound Addition: Add varying concentrations of the NCE (agonist) or a fixed concentration of a known agonist plus varying concentrations of the NCE (antagonist).

-

Lysis and Detection: After incubation, lyse the cells and add the detection reagents. These typically include a europium-labeled anti-cAMP antibody and a dye-labeled cAMP analog.

-

Measurement: In the absence of cellular cAMP, the antibody binds the labeled analog, bringing the europium and dye into close proximity and generating a high TR-FRET signal. Cellular cAMP produced in response to the NCE competes for antibody binding, reducing the FRET signal.

-

Data Analysis: Plot the FRET ratio against the log concentration of the NCE to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Early ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is critical to reduce late-stage drug attrition.[8][9][20][21] These in vitro assays provide an initial filter for compounds with poor drug-like properties.

-

Metabolic Stability: Assesses how quickly a compound is metabolized by liver enzymes. Typically performed using liver microsomes or hepatocytes.

-

CYP450 Inhibition: Evaluates the potential for the NCE to inhibit major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.

-

hERG Channel Inhibition: The hERG potassium channel is critical for cardiac repolarization.[22] Inhibition of this channel can lead to fatal arrhythmias.[22][23] Therefore, screening for hERG liability is a mandatory early safety check.[22][24]

Experimental Protocol: Automated Patch Clamp hERG Assay

-

Cell Line: Use a stable cell line (e.g., HEK293) expressing the hERG channel.

-

Assay Platform: Employ an automated patch-clamp system (e.g., QPatch, SyncroPatch).[22][23]

-

Procedure: Cells are captured on a planar patch-clamp chip. A whole-cell recording configuration is established.

-

Voltage Protocol: Apply a specific voltage protocol to elicit the hERG current.[25]

-

Compound Application: Apply a vehicle control followed by increasing concentrations of the NCE.

-

Data Analysis: Measure the peak tail current at each concentration and calculate the percent inhibition relative to the vehicle control. Determine the IC50 value from the concentration-response curve.

-

Table 1: Summary of In Vitro Profiling Data for a Hypothetical NCE

| Assay Type | Target/System | Parameter | Result |

| Binding | Target X | Ki (nM) | 15 |

| Functional | Target X (cAMP) | EC50 (nM) | 45 |

| Selectivity | Target Y (related) | Ki (nM) | >10,000 |

| Target Z (unrelated) | Ki (nM) | >10,000 | |

| Safety | hERG Channel | IC50 (µM) | >30 |

| ADME | Human Liver Microsomes | T½ (min) | 48 |

| CYP3A4 Inhibition | IC50 (µM) | >25 |

In Vivo Pharmacological Profiling

Once a compound demonstrates a promising in vitro profile, it progresses to in vivo studies in animal models.[26][27][28] These studies are essential to understand how the compound behaves in a complex, living system.[26][27]

Pharmacokinetic (PK) Studies

Pharmacokinetics (PK) describes what the body does to the drug.[29][30] Rodent PK studies are performed to determine a compound's ADME profile in vivo.[29][30][31][32]

Experimental Protocol: Single-Dose Rodent PK Study

-

Animal Model: Typically male Sprague-Dawley rats or CD-1 mice.[32]

-

Administration: Administer the NCE via two routes in separate groups of animals: intravenous (IV) to assess clearance and volume of distribution, and oral (PO) to assess oral bioavailability.[32]

-

Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) via a cannulated vessel or sparse sampling.[29][32]

-

Sample Processing: Process blood to plasma and store at -80°C.[31]

-

Bioanalysis: Quantify the concentration of the NCE in plasma samples using a sensitive and specific method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

Data Analysis: Plot plasma concentration versus time and use non-compartmental analysis to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters for a Hypothetical NCE in Rat

| Parameter | Definition | IV Route (1 mg/kg) | PO Route (10 mg/kg) |

| Cmax | Maximum plasma concentration | 1200 ng/mL | 850 ng/mL |

| Tmax | Time to reach Cmax | 5 min | 60 min |

| AUC | Area under the curve (exposure) | 3500 ngh/mL | 9800 ngh/mL |

| CL | Clearance | 15 mL/min/kg | - |

| Vd | Volume of distribution | 2.5 L/kg | - |

| T½ | Half-life | 3.2 h | 3.5 h |

| F (%) | Oral Bioavailability | - | 28% |

Pharmacodynamic (PD) and Efficacy Models

Pharmacodynamics (PD) describes what the drug does to the body. PD studies link drug exposure (PK) to the biological response. These studies are often conducted in disease models to provide proof-of-concept that the NCE can favorably modify the disease state. The choice of model is highly dependent on the therapeutic area (e.g., xenograft models for oncology, inflammatory models for autoimmune diseases).[27][33]

Conclusion

The initial pharmacological profiling of a new chemical entity is a systematic, multi-faceted process that is essential for successful drug discovery.[7] By integrating a cascade of in vitro and in vivo experiments, researchers can build a comprehensive data package that characterizes the potency, selectivity, mechanism of action, and early safety profile of a compound. This rigorous, data-driven approach is fundamental for identifying promising drug candidates and minimizing the risk of failure in later, more costly stages of development.[34]

References

- 1. Understanding the Drug Discovery Pipeline [delta4.ai]

- 2. Drug pipeline - Wikipedia [en.wikipedia.org]

- 3. researchamerica.org [researchamerica.org]

- 4. Drug Discovery Pipeline | Danaher Life Sciences [lifesciences.danaher.com]

- 5. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]

- 7. Drug Discovery Workflow - What is it? [vipergen.com]

- 8. Drug Discovery: ADME/Toxicity [promega.kr]

- 9. Screening for human ADME/Tox drug properties in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]

- 11. In Vitro Pharmacology Study Capabilities | PORSOLT [porsolt.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Khan Academy [khanacademy.org]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. cAMP-Glo™ Max Assay Protocol [promega.jp]

- 19. cAMP-Glo™ Assay Protocol [promega.com]

- 20. cell4pharma.com [cell4pharma.com]

- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 22. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 23. evotec.com [evotec.com]

- 24. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog - ICE Bioscience [en.ice-biosci.com]

- 25. fda.gov [fda.gov]

- 26. nuvisan.com [nuvisan.com]

- 27. In vivo Pharmacology | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 28. pharmaron.com [pharmaron.com]

- 29. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 30. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 31. unmc.edu [unmc.edu]

- 32. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 33. In vivo Pharmacology Services and Studies | CRO Company [aurigeneservices.com]

- 34. The 5 Drug Development Phases - Patheon pharma services [patheon.com]

exploring the therapeutic potential of a newly synthesized molecule

Therapeutic Potential of Amlonotide (AM-01): A Technical Guide

Introduction

Amlonotide (AM-01) is a novel, humanized IgG1 monoclonal antibody designed to selectively target and promote the clearance of soluble amyloid-beta (Aβ) protofibrils. These protofibrils are considered to be a key neurotoxic species in the pathogenesis of Alzheimer's disease (AD).[1][2][3][4] This technical guide provides an in-depth overview of the core scientific data and experimental methodologies related to the therapeutic potential of Amlonotide. It is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Amlonotide's therapeutic action is centered on its high-affinity binding to soluble Aβ protofibrils.[2][3][4][5] This interaction is believed to initiate a cascade of events leading to the reduction of amyloid pathology in the brain. The proposed mechanism involves two primary pathways:

-

Microglia-Mediated Phagocytosis: Upon binding to Aβ protofibrils, Amlonotide "tags" these neurotoxic aggregates for recognition and removal by microglia, the resident immune cells of the central nervous system.[2][4] This process of phagocytosis effectively clears the protofibrils, preventing their further aggregation into insoluble plaques and mitigating their cytotoxic effects.

-

Inhibition of Aggregation: By binding to soluble Aβ protofibrils, Amlonotide may prevent their aggregation into larger, insoluble amyloid plaques, a hallmark of Alzheimer's disease.[4]

The high selectivity of Amlonotide for protofibrils over Aβ monomers is a key design feature, intended to minimize interference with the potential physiological functions of monomeric Aβ.[5]

Amlonotide's dual mechanism of action.

Quantitative Data

The following tables summarize the key quantitative findings from preclinical and clinical studies of Amlonotide.

Table 1: Binding Affinity of Amlonotide to Aβ Species

This table presents the dissociation constants (KD) of Amlonotide for different forms of amyloid-beta, as determined by surface plasmon resonance (SPR). Lower KD values indicate higher binding affinity.

| Aβ Species | Dissociation Constant (KD) (nM) |

| Aβ Monomers | 2300 ± 910 |

| Small Protofibrils | 0.97 ± 0.66 |

| Large Protofibrils | 0.16 ± 0.07 |

| Fibrils | 10-15x lower affinity than protofibrils |

Data derived from in vitro binding assays.[5][6]

Table 2: Efficacy in Preclinical Models

This table summarizes the observed effects of Amlonotide in a transgenic mouse model of Alzheimer's disease.

| Parameter | Result |

| Brain Amyloid Plaque Reduction | Significant reduction compared to placebo |

| Improvement in Cognitive Function | Demonstrated in behavioral maze tests |

Based on studies in PDAPP transgenic mice.[5]

Table 3: Clinical Efficacy in Early Alzheimer's Disease (Phase 3 "Clarity AD" Study)

This table presents the primary and key secondary endpoint results from an 18-month, double-blind, placebo-controlled Phase 3 clinical trial in patients with early Alzheimer's disease.

| Endpoint | Amlonotide (n=898) | Placebo (n=897) | Difference (95% CI) | p-value |

| Primary Endpoint | ||||

| Change in CDR-SB Score | 1.21 | 1.66 | -0.45 (-0.67, -0.23) | 0.00005 |

| Key Secondary Endpoints | ||||

| Change in Amyloid PET (Centiloids) | -55.5 | 3.6 | -59.1 (-62.6, -55.6) | <0.00001 |

| Change in ADAS-Cog14 Score | - | - | -1.44 (-2.27, -0.61) | 0.00065 |

| Change in ADCS-MCI-ADL Score | - | - | 2.016 (1.208, 2.823) | <0.00001 |

CDR-SB: Clinical Dementia Rating–Sum of Boxes (lower score is better). ADAS-Cog14: Alzheimer's Disease Assessment Scale–Cognitive Subscale (lower score is better). ADCS-MCI-ADL: Alzheimer's Disease Cooperative Study–Activities of Daily Living for Mild Cognitive Impairment (higher score is better).[7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding kinetics and affinity of Amlonotide to different Aβ species.

Methodology:

-

Immobilization: Amlonotide is immobilized on a sensor chip surface.

-

Analyte Injection: Different concentrations of Aβ monomers, protofibrils, and fibrils are injected over the sensor surface.

-

Detection: Binding is monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Data Analysis: Association and dissociation rates are measured to calculate the dissociation constant (KD). A bivalent analyte model is used for protofibril binding.[9]

Workflow for Surface Plasmon Resonance.

Microglia-Mediated Phagocytosis Assay

Objective: To assess the ability of Amlonotide to enhance the phagocytosis of Aβ protofibrils by microglia.

Methodology:

-

Cell Culture: Primary microglia are cultured on coverslips.

-

Aβ Preparation: Fluorescently labeled Aβ42 peptides are aggregated to form protofibrils.

-

Treatment: Microglia are incubated with the fluorescent Aβ protofibrils in the presence or absence of Amlonotide.

-

Fixation and Staining: After incubation, cells are fixed, and microglia are stained with a specific marker (e.g., Iba1).

-

Imaging and Quantification: The uptake of fluorescent Aβ by microglia is visualized using confocal microscopy and quantified.[1][2][10]

Workflow for Microglia Phagocytosis Assay.

Amyloid Positron Emission Tomography (PET) Imaging

Objective: To quantify the change in brain amyloid plaque burden in response to Amlonotide treatment.

Methodology:

-

Radiotracer Administration: A PET tracer that binds to amyloid plaques (e.g., florbetapir) is administered to the patient.

-

Image Acquisition: After a specified uptake period, PET images of the brain are acquired.

-

Image Analysis: The standardized uptake value ratio (SUVR) is calculated by normalizing the tracer uptake in cortical regions to a reference region (e.g., cerebellum) to quantify amyloid burden in Centiloids.

-

Longitudinal Assessment: Scans are performed at baseline and at specified follow-up time points to measure the change in amyloid plaque burden.[4][11]

Cerebrospinal Fluid (CSF) Biomarker Analysis

Objective: To measure changes in soluble Aβ and phosphorylated tau (p-tau) levels in the CSF as indicators of Amlonotide's pharmacodynamic effect.

Methodology:

-

CSF Collection: CSF samples are collected from patients via lumbar puncture.

-

Biomarker Measurement: Levels of Aβ42, Aβ40, and p-tau181 are quantified using validated immunoassays (e.g., ELISA).

-

Ratio Calculation: The Aβ42/Aβ40 ratio is calculated to normalize for individual differences in Aβ production.

-

Data Interpretation: Changes in these biomarker levels and ratios over the course of treatment are analyzed to assess the biological effects of Amlonotide.[12][13][14]

Conclusion

Amlonotide (AM-01) demonstrates significant therapeutic potential for the treatment of early Alzheimer's disease. Its targeted mechanism of action, focused on the clearance of neurotoxic Aβ protofibrils, is supported by robust preclinical and clinical data. The presented quantitative findings and detailed experimental protocols provide a comprehensive foundation for further research and development of this promising therapeutic agent.

References

- 1. Microglial Phagocytosis Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microglial Phagocytosis Assay [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. snmmi.org [snmmi.org]

- 5. raybiotech.com [raybiotech.com]

- 6. [PDF] Evaluation of CSF-tau and CSF-Abeta42 as diagnostic markers for Alzheimer disease in clinical practice. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Lecanemab preferentially binds to smaller aggregates present at early Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lecanemab, Aducanumab, and Gantenerumab — Binding Profiles to Different Forms of Amyloid-Beta Might Explain Efficacy and Side Effects in Clinical Trials for Alzheimer’s Disease | springermedizin.de [springermedizin.de]

- 10. Microglial Phagocytosis Assay [en.bio-protocol.org]

- 11. Appropriate Use Criteria for Amyloid PET: A Report of the Amyloid Imaging Task Force (AIT), the Society of Nuclear Medicine and Molecular Imaging (SNMMI) and the Alzheimer Association (AA) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

Phytochemical Investigation of the Rare Medicinal Plant Ducrosia anethifolia: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the phytochemical investigation of the rare medicinal plant, Ducrosia anethifolia (DC.) Boiss., a species with significant ethnobotanical uses across Asia.[1] This document details the extraction, isolation, and structural elucidation of its characteristic bioactive compounds, primarily furanocoumarins. Furthermore, it presents a thorough analysis of the cytotoxic and pro-apoptotic effects of these compounds on cancer cell lines, supported by detailed experimental protocols for key bioassays. The information herein is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development, offering a foundation for further exploration of Ducrosia anethifolia's therapeutic potential.

Introduction

Ducrosia anethifolia, a member of the Apiaceae family, is a rare plant species predominantly found in Iran and Iraq. Traditionally, its aerial parts have been utilized for a variety of medicinal purposes, including the treatment of headaches, backaches, and colic, as well as for its anxiolytic and antidepressant properties.[1] Phytochemical studies have revealed that D. anethifolia is a rich source of secondary metabolites, particularly linear furanocoumarins, flavonoids, and terpenoids.[1] Among these, furanocoumarins have garnered significant attention for their potent biological activities, including antiproliferative and cytotoxic effects against various cancer cell lines.[2][3] This guide focuses on the systematic approach to investigating the phytochemical profile of D. anethifolia and evaluating the anticancer potential of its constituents.

Phytochemical Profile of Ducrosia anethifolia